1-(4-Bromophenyl)-3-butylurea

Description

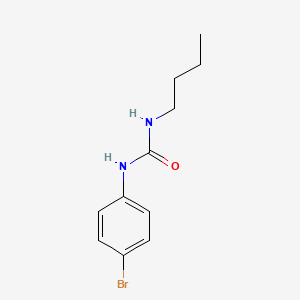

1-(4-Bromophenyl)-3-butylurea is a urea derivative characterized by a 4-bromophenyl group attached to the urea nitrogen and a butyl chain on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, anti-inflammatory, and antiviral properties.

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-butylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-2-3-8-13-11(15)14-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVVVBAMBJDMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137351-54-3 | |

| Record name | 1-(4-BROMOPHENYL)-3-BUTYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-butylurea typically involves the reaction of 4-bromoaniline with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme is as follows:

4-Bromoaniline+Butyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)-3-butylurea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Derivatives with different substituents on the phenyl ring.

Oxidation: Oxidized forms of the compound, potentially with hydroxyl or carbonyl groups.

Reduction: Reduced forms, possibly with amine or alkyl groups.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-3-butylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparaison Avec Des Composés Similaires

Positional Isomers

- 1-(2-Bromophenyl)-3-phenylurea (): The bromine substituent at the ortho position introduces steric hindrance and alters electronic properties compared to the para isomer. Ortho substitution may reduce planarity, affecting binding to target proteins or enzymes .

- 1-(4-Bromophenyl)-3-phenylurea analogs : Para substitution optimizes electronic effects for interactions with hydrophobic pockets in enzymes, as seen in anti-inflammatory oxadiazole derivatives (e.g., IIIa and IIIb in ) .

Thiourea Derivatives

- 1-(4-Bromophenyl)-3-butanoylthiourea (): Replacing the urea oxygen with sulfur (thiourea) increases lipophilicity and hydrogen-bonding capacity. Single-crystal X-ray data (R factor = 0.043) reveal a planar thiourea core with disorder in the butanoyl chain, suggesting conformational flexibility .

Heterocyclic Urea Derivatives

- Similar pyrazole derivatives () exhibit anti-H5N1 activity (EC₅₀ = 12.5 μM), highlighting the role of heterocycles in improving potency .

- Oxadiazole derivatives (): Compounds like IIIa and IIIb show 59.5–61.9% suppression of carrageenan-induced edema, with lower toxicity (SI = 0.75–0.83) compared to indomethacin (SI = 2.67) .

Key Findings:

- Anti-inflammatory Activity : Oxadiazole derivatives (e.g., IIIa) demonstrate superior efficacy and safety profiles compared to traditional NSAIDs .

- Antiviral Potential: Thiazole- and pyrazole-containing ureas show promise against H5N1, with EC₅₀ values comparable to zanamivir .

- Structural Stability : Thioureas exhibit conformational flexibility, which may enhance binding to dynamic enzyme active sites .

Physicochemical and Crystallographic Comparisons

- Crystallographic Data: 1-(4-Bromophenyl)-3-butanoylthiourea (): Disorder in the butanoyl chain (T = 123 K, R factor = 0.043) suggests thermal motion or polymorphism .

- NMR Analysis: (E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (): Conjugated enone system shows distinct ¹H NMR signals (δ 7.87–7.90 ppm for aromatic protons), illustrating electronic effects of substituents .

Activité Biologique

Antimicrobial Activity

1-(4-Bromophenyl)-3-butylurea belongs to the class of substituted ureas, which have shown promising antimicrobial properties. A study on similar compounds revealed that the presence of a bromine atom on the phenyl ring can enhance antimicrobial activity .

Table 1: Antimicrobial Activity of this compound against E. coli

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 6.50 | 8.2 |

| 3.25 | 5.7 |

| 1.63 | 3.1 |

The compound showed effectiveness against Escherichia coli (ATCC 25922) at a concentration of 6.50 mg/mL . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

Research on structurally similar compounds indicates potential anticancer activities. A case study involving a related boronic ester compound derived from phenyl boronic acid showed significant cytotoxic effects on the MCF-7 breast cancer cell line .

Case Study: Cytotoxicity on MCF-7 Cells

The related compound exhibited an IC50 value of 18.76 ± 0.62 μg/mL against MCF-7 cells, while showing no toxic effects on healthy PDF cells . This selective cytotoxicity suggests that this compound may possess similar anticancer potential, warranting further investigation.

Enzyme Inhibition

While specific data for this compound is not available, studies on related compounds have shown promising enzyme inhibition activities .

Table 2: Enzyme Inhibition Activities of a Related Compound

| Enzyme | IC50 (μg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Urease | 1.10 ± 0.06 |

| Tyrosinase | 11.52 ± 0.46 |

These results suggest that this compound may exhibit similar enzyme inhibition properties, potentially leading to applications in treating various enzyme-related disorders.

Antioxidant Potential

Research on structurally similar compounds has revealed significant antioxidant properties . While specific data for this compound is not available, its structural similarity to compounds with known antioxidant activity suggests it may possess similar properties.

Table 3: Antioxidant Activity of a Related Compound

| Assay | IC50 or A0.5 (μg/mL) |

|---|---|

| ABTS | 0.11 ± 0.01 |

| DPPH | 0.14 ± 0.01 |

| CUPRAC | 1.73 ± 0.16 |

These findings indicate that this compound may have potential applications as an antioxidant agent, warranting further investigation.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-3-butylurea, and how can reaction efficiency be improved?

The synthesis typically involves a condensation reaction between 4-bromophenyl isocyanate and butylamine. Microwave-assisted synthesis (MAS) can enhance efficiency by reducing reaction times (e.g., from 12 hours to 2–3 hours) and improving yields (up to 85%) through uniform heating . Solvent selection (e.g., THF or DMF) and catalysts like triethylamine are critical for minimizing side products. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify the urea linkage (δ ~6.5–7.5 ppm for NH protons) and bromophenyl group (δ ~7.3–7.6 ppm for aromatic protons) .

- IR : Confirm urea C=O stretch (~1640–1680 cm) and N-H bends (~1550 cm) .

- X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N-H···O interactions) using SHELX software for refinement .

Q. What are the key physicochemical properties influencing its stability and solubility?

- LogP : ~3.2 (predicted), indicating moderate lipophilicity.

- Melting point : ~145–150°C (experimental).

- Solubility : Poor in water (<0.1 mg/mL); use DMSO or ethanol for biological assays. Stability tests under varied pH (2–9) and temperature (4–37°C) show degradation <5% over 72 hours .

Advanced Research Questions

Q. How can conflicting biological activity data for urea derivatives be resolved?

Contradictions often arise from structural variations (e.g., substituents on the aryl or alkyl groups). Perform comparative assays with controlled modifications:

- Replace the butyl group with methyl or phenyl to assess hydrophobicity effects.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities to target enzymes (e.g., kinases or proteases).

- Cross-validate results across cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific artifacts .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Molecular docking (AutoDock/Vina) : Screen against protein databases (PDB) to identify binding pockets. Focus on residues forming hydrogen bonds with the urea moiety.

- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of interactions.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC values for activity optimization .

Q. How do crystallographic data inform the design of analogs with enhanced activity?

X-ray structures reveal critical packing motifs (e.g., π-π stacking of bromophenyl groups) and hydrogen-bond networks. Modify the butyl chain length to disrupt or reinforce these interactions. For example:

- Shorter chains (propyl) : May reduce steric hindrance in enzyme binding.

- Branched chains (isobutyl) : Enhance thermal stability via van der Waals contacts .

Q. What strategies mitigate challenges in characterizing hydrogen-bonding patterns in crystalline forms?

- High-resolution XRD (≤0.8 Å) : Resolve weak interactions (e.g., C-H···Br).

- Graph-set analysis : Classify hydrogen-bond motifs (e.g., R_2$$^2(8) rings) to predict supramolecular assembly .

- Variable-temperature studies : Identify temperature-dependent polymorphism, which affects dissolution rates in formulations .

Methodological Notes

- Contradiction Handling : When biological data conflict, prioritize assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- SHELX Refinement : Use SHELXL for small-molecule refinement; apply TWIN commands for handling twinned crystals .

- Safety : Refer to SDS guidelines for handling brominated compounds (e.g., PPE requirements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.